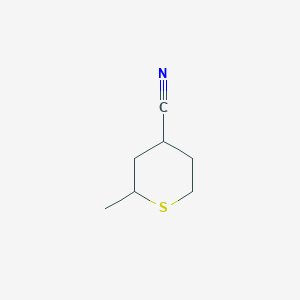

2-Methylthiane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylthiane-4-carbonitrile is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

- Preparation of Coenzyme M Analogues: Analogues of 2-(methylthio)ethanesulfonate were synthesized to investigate their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showcasing the relevance of methylthio compounds in enzymatic studies and methane biosynthesis inhibition (Gunsalus, Romesser, & Wolfe, 1978).

- Gewald Reaction Expansion: The Gewald reaction, a synthesis route for thiophene derivatives, was expanded into a four-component process involving α-methylene bearing ketones, highlighting the utility of sulfur-containing compounds in synthesizing heteroaromatics with potential photophysical properties (Abaee, Hadizadeh, Mojtahedi, & Halvagar, 2017).

Analytical and Materials Science Applications

- Single-Molecule Circuits: Research on amine-terminated molecules, including diamine and diisonitrile junctions, highlights the importance of sulfur-containing compounds in the development of single-molecule circuits with well-defined molecular conductance, relevant for nanoelectronics (Venkataraman, Klare, Tam, Nuckolls, Hybertsen, & Steigerwald, 2006).

Synthetic Applications

- Synthesis of Arylated and Aminated Naphthalenes: A metal-free methodology for synthesizing highly functionalized fused polycyclic N-heterocycles demonstrates the versatility of methylthio compounds in constructing complex organic molecules, which could have implications for pharmaceutical and materials science research (Singh, Shaw, Shally, Chaudhary, Kumar, & Pratap, 2016).

Environmental Applications

- Degradation of Methyl Parathion: Studies on the degradation of methyl parathion using hydrodynamic cavitation indicate the potential of advanced oxidation processes in removing biorefractory pesticides from water, where compounds like "2-Methylthiane-4-carbonitrile" could be relevant in understanding reaction mechanisms and pollutant breakdown (Patil & Gogate, 2012).

Mechanism of Action

Target of Action

Thiophene derivatives, which are structurally similar to 2-methylthiane-4-carbonitrile, have been shown to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

For instance, thiophene derivatives can inhibit certain enzymes or block ion channels, altering the normal functioning of cells .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Based on the known effects of similar compounds, it may lead to changes in cellular processes, potentially resulting in therapeutic effects .

Properties

IUPAC Name |

2-methylthiane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECDTNEYUDPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)